

# The Versatile Scaffold: 4-Hydroxypyrimidine-5-carbonitrile in Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: 4-Hydroxypyrimidine-5-carbonitrile

Cat. No.: B114317

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The **4-hydroxypyrimidine-5-carbonitrile** core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of potent and selective inhibitors of various key biological targets implicated in a range of diseases, most notably cancer. Its unique electronic properties and hydrogen bonding capabilities allow for the design of molecules that can effectively interact with the active sites of enzymes such as protein kinases. This document provides a comprehensive overview of the applications of this scaffold, including detailed experimental protocols for the synthesis of its derivatives and their biological evaluation, with a focus on its use in developing inhibitors for VEGFR-2, EGFR, PI3K/AKT pathway, and COX-2.

## Targeted Inhibition with 4-Hydroxypyrimidine-5-carbonitrile Derivatives

Derivatives of **4-hydroxypyrimidine-5-carbonitrile** have demonstrated significant inhibitory activity against several important therapeutic targets. Below is a summary of their applications and reported potencies.

### Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.

#### Quantitative Data for VEGFR-2 Inhibitors

Compound ID	Target Cell Line/Enzyme	IC50 (μM)	Reference
Sorafenib (Reference)	VEGFR-2	0.19 ± 0.15	[1]
Compound 12b	VEGFR-2	0.53 ± 0.07	[1]
Compound 11e	VEGFR-2	0.61 ± 0.01	[1]
Compound 12c	VEGFR-2	0.74 ± 0.15	[1]
Compound 11c	VEGFR-2	1.38 ± 0.03	[1]
Compound 11b	VEGFR-2	1.55 ± 0.25	[1]
Compound 12d	VEGFR-2	1.61 ± 0.18	[1]
Compound 11d	VEGFR-2	2.32 ± 0.21	[1]
Compound 9d	VEGFR-2	2.41 ± 0.16	[1]
Compound 11e	HCT-116	1.14	[1]
Compound 11e	MCF-7	1.54	[1]
Compound 12b	HCT-116	-	[1]
Compound 12b	MCF-7	-	[1]
Compound 12d	HCT-116	-	[1]
Compound 12d	MCF-7	-	[1]
Compound 9d	HCT-116	-	[1]
Compound 9d	MCF-7	-	[1]

Note: The table summarizes the in vitro inhibitory activities of selected pyrimidine-5-carbonitrile derivatives against VEGFR-2 and cancer cell lines.[\[1\]](#)

## Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[\[2\]](#) Its aberrant activation is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[\[2\]](#)

### Quantitative Data for EGFR Inhibitors

Compound ID	Target Enzyme/Cell Line	IC50 (μM)	Reference
Erlotinib (Reference)	EGFRWT	0.00283 ± 0.00005	<a href="#">[3]</a>
Compound 10b	EGFRWT	0.00829 ± 0.00004	<a href="#">[3]</a>
Compound 11b	EGFRWT	0.09	<a href="#">[4]</a> <a href="#">[5]</a>
Compound 11b	EGFRT790M	4.03	<a href="#">[4]</a> <a href="#">[5]</a>
Compound 11b	HCT-116	3.37	<a href="#">[4]</a> <a href="#">[5]</a>
Compound 11b	HepG-2	3.04	<a href="#">[4]</a> <a href="#">[5]</a>
Compound 11b	MCF-7	4.14	<a href="#">[4]</a> <a href="#">[5]</a>
Compound 11b	A549	2.4	<a href="#">[4]</a> <a href="#">[5]</a>
Compound 10b	HepG2	3.56	<a href="#">[3]</a>
Compound 10b	A549	5.85	<a href="#">[3]</a>
Compound 10b	MCF-7	7.68	<a href="#">[3]</a>

Note: This table presents the in vitro inhibitory activities of pyrimidine-5-carbonitrile derivatives against wild-type and mutant EGFR, as well as various cancer cell lines.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## PI3K/AKT Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its dysregulation is frequently observed in cancer.

#### Quantitative Data for PI3K/AKT Pathway Inhibitors

Compound ID	Target Enzyme	IC50 (μM)	Reference
Compound 7f	PI3Kδ	6.99 ± 0.36	[7]
Compound 7f	PI3Kγ	4.01 ± 0.55	[7]
Compound 7f	AKT-1	3.36 ± 0.17	[7]

Note: The table shows the inhibitory activity of a pyrimidine-5-carbonitrile derivative against different isoforms of PI3K and AKT-1.[7]

## Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and are also implicated in cancer development. Selective COX-2 inhibitors are sought after for their anti-inflammatory and potential anti-cancer effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

#### Quantitative Data for COX-2 Inhibitors

Compound ID	Target Enzyme	IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference
Celecoxib (Reference)	COX-2	-	-	[8]
Nimesulide (Reference)	COX-2	-	-	[8]
Compound 10c	COX-2	0.041 - 0.081	139.74 - 321.95	[9]
Compound 10e	COX-2	0.041 - 0.081	139.74 - 321.95	[9]
Compound 10h-j	COX-2	0.041 - 0.081	139.74 - 321.95	[9]
Compound 14e-f	COX-2	0.041 - 0.081	139.74 - 321.95	[9]
Compound 14i	COX-2	0.041 - 0.081	139.74 - 321.95	[9]
Compound 16	COX-2	0.041 - 0.081	139.74 - 321.95	[9]
Compound 3b	COX-2	~Celecoxib	-	[8]
Compound 5b	COX-2	~Celecoxib	-	[8]
Compound 5d	COX-2	~Celecoxib	-	[8]

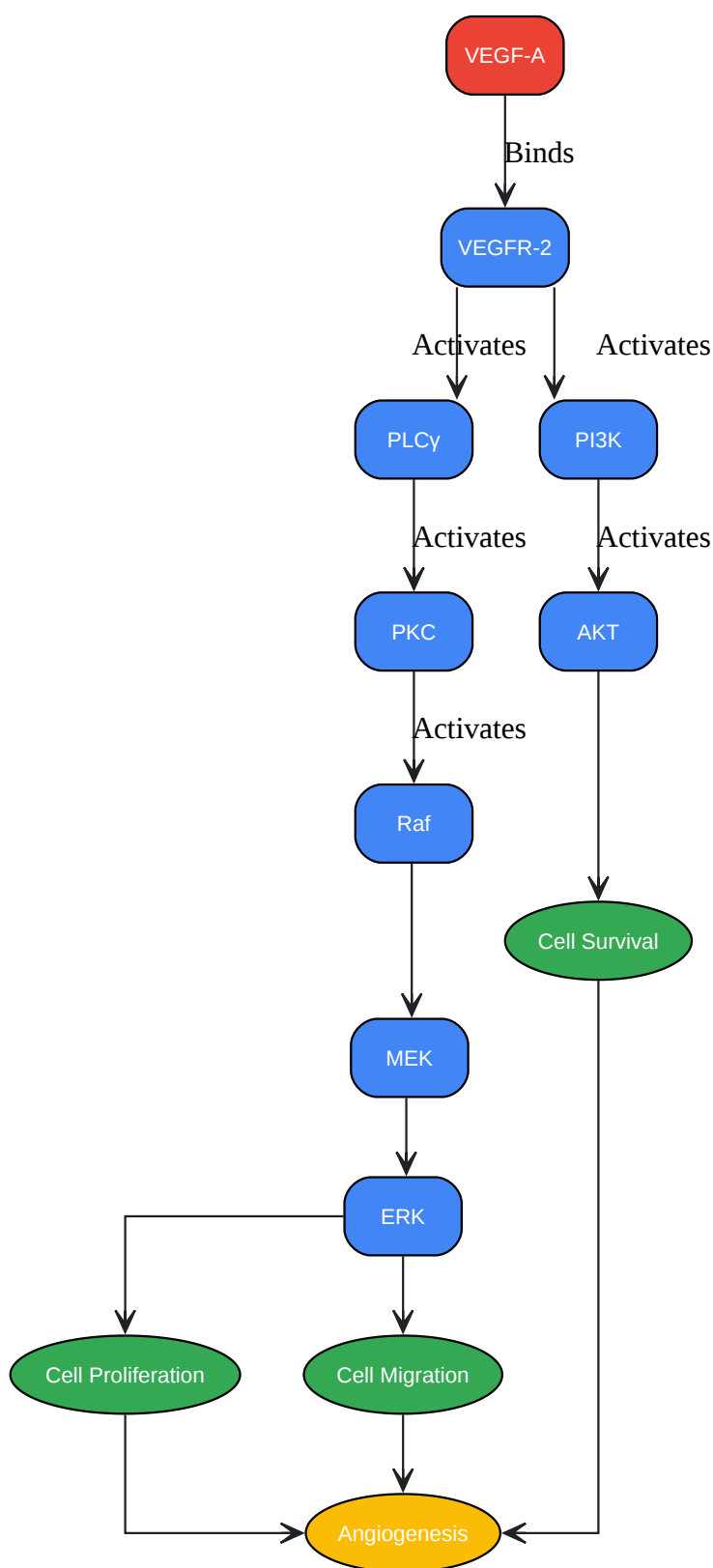
Note: This table summarizes the potent and selective inhibitory activity of pyrimidine-5-carbonitrile hybrids against COX-2.[8][9]

## Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the mechanism of action and the development of these inhibitors.

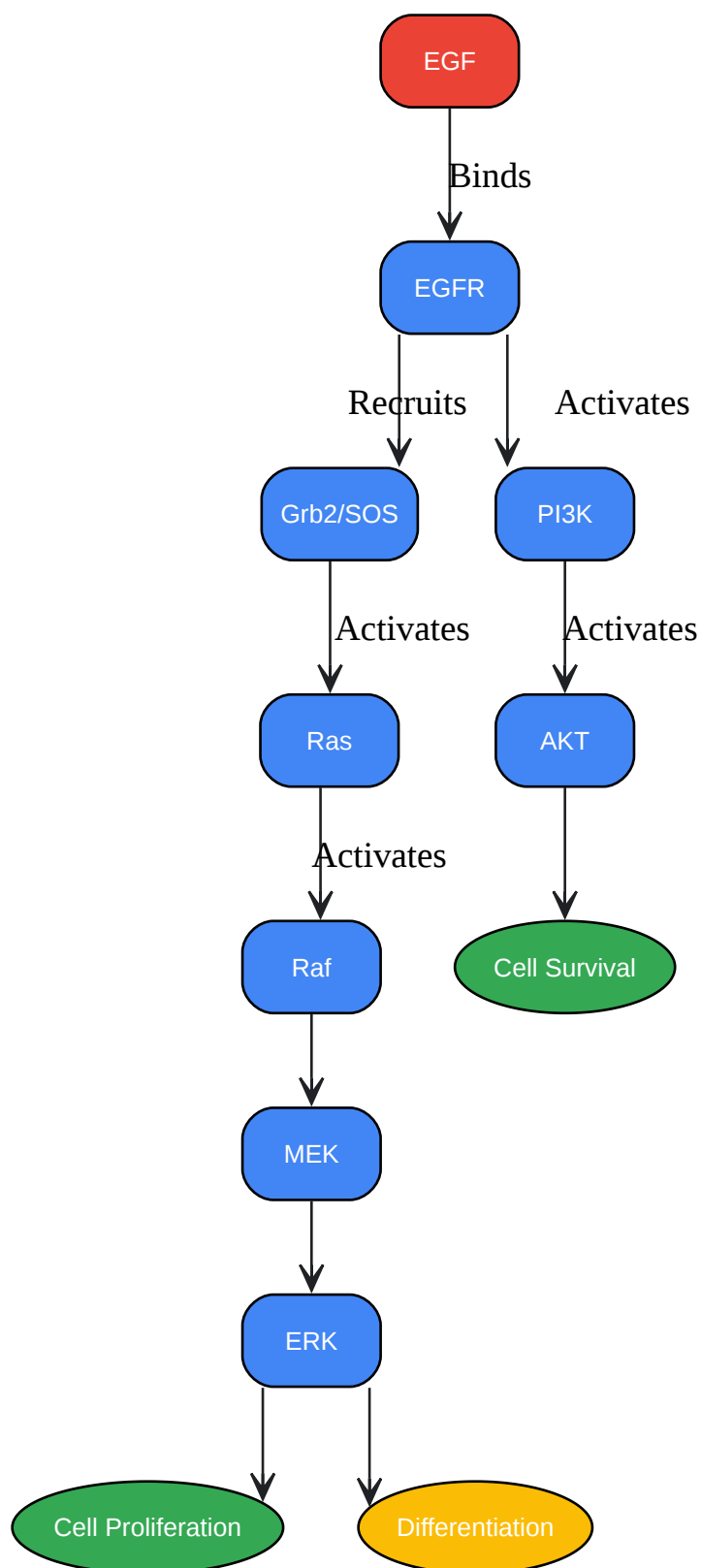
### Signaling Pathways

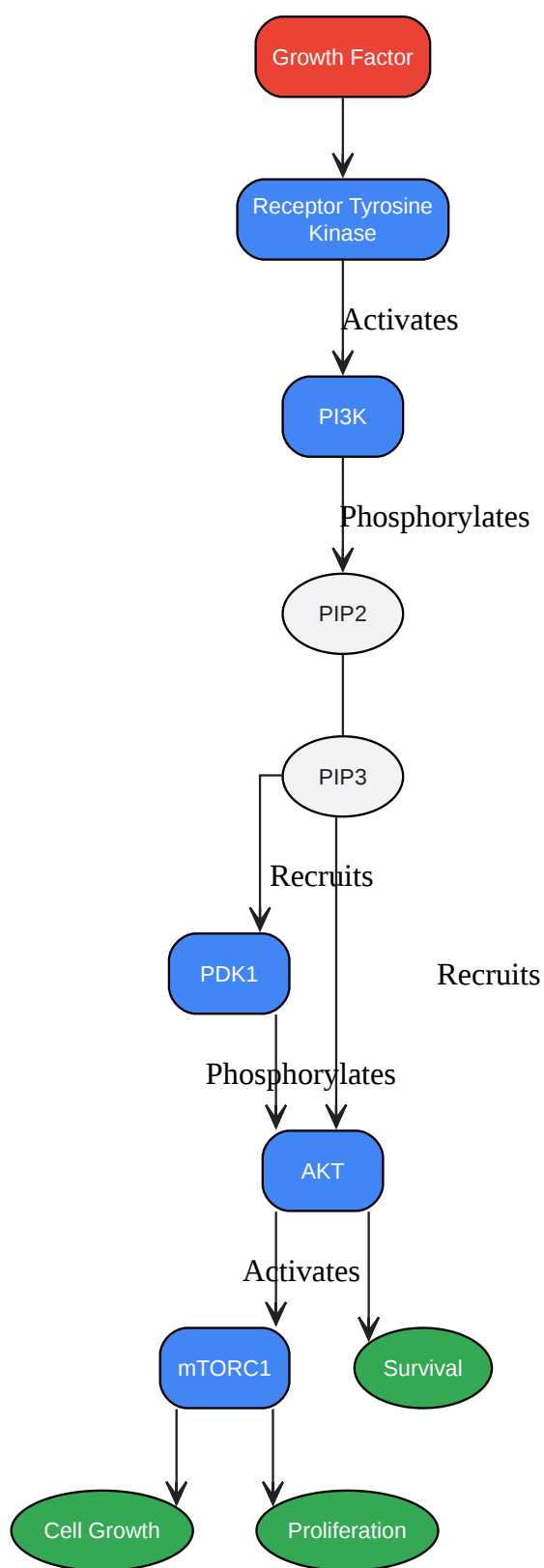
The following diagrams illustrate the key signaling pathways targeted by **4-hydroxypyrimidine-5-carbonitrile** derivatives.



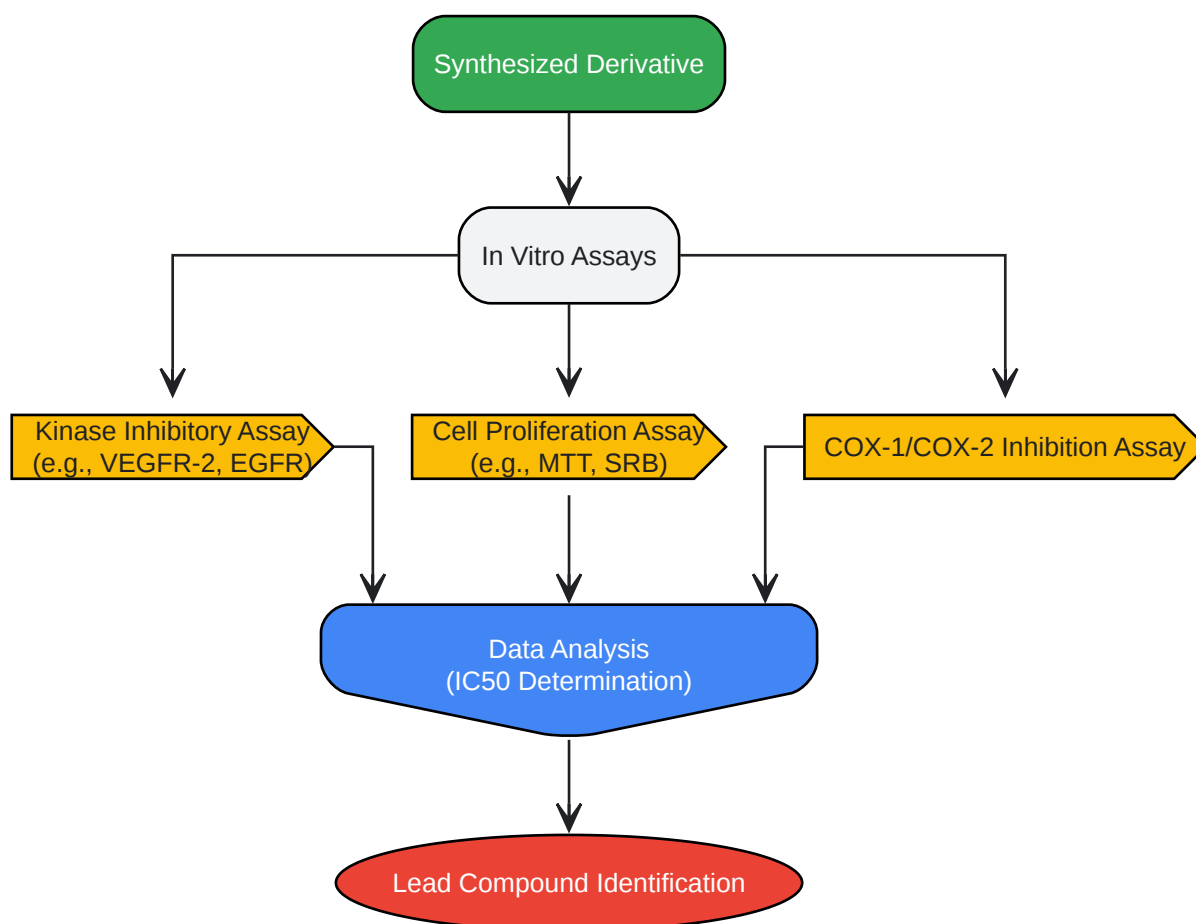
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Caption: VEGFR-2 Signaling Pathway.









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